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Compound of Interest

Compound Name:
4,5-Diamino-2,6-

dimercaptopyrimidine

Cat. No.: B189478 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
This technical guide addresses the spectroscopic characterization of 4,5-Diamino-2,6-
dimercaptopyrimidine. A comprehensive search of publicly available scientific literature and

spectral databases indicates a notable lack of detailed experimental spectroscopic data (NMR,

IR, Mass Spectrometry) for this specific compound. This suggests that while the molecule is

commercially available, its full spectroscopic characterization has not been widely published.

To provide a valuable resource for researchers in this area, this document presents a summary

of the available physicochemical data for 4,5-Diamino-2,6-dimercaptopyrimidine.

Furthermore, for illustrative purposes, we will present and analyze the spectroscopic data of a

closely related and structurally similar compound, 4,6-Diamino-2-mercaptopyrimidine. The

experimental protocols and data interpretation principles discussed herein are directly

applicable to the analysis of the target compound, should experimental data become available.

Physicochemical Properties of 4,5-Diamino-2,6-
dimercaptopyrimidine
While detailed spectra are not readily available, fundamental physicochemical properties have

been reported, which are essential for its handling and characterization.
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Property Value Source

Molecular Formula C₄H₆N₄S₂ [1]

Molecular Weight 174.25 g/mol [1]

CAS Number 31295-41-7 [1]

Appearance Powder [1]

Melting Point >300 °C (decomposes) [1]

InChI Key
IQGYCVKWCYGVBK-

UHFFFAOYSA-N
[1]

SMILES Nc1nc(S)nc(S)c1N [1]

Spectroscopic Data of a Related Compound: 4,6-
Diamino-2-mercaptopyrimidine
The following data for 4,6-Diamino-2-mercaptopyrimidine is presented to illustrate the expected

spectroscopic features.

¹H NMR Spectroscopy
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

5.26 s 1H Pyrimidine C5-H

variable br s 4H -NH₂ protons

variable br s 1H -SH proton

Note: The chemical shifts of amine (-NH₂) and thiol (-SH) protons are highly dependent on the

solvent, concentration, and temperature, and they may exchange with deuterium in deuterated

solvents.

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

3470, 3320, 3181 Strong, Broad
N-H stretching vibrations of

amino groups

1610 Strong
C=N and C=C stretching

vibrations in the pyrimidine ring

1457 Medium N-H bending vibrations

1303, 1280 Medium C-N stretching vibrations

~2550 Weak
S-H stretching vibration (often

weak or absent)

Mass Spectrometry (MS)
m/z Interpretation

[M+H]⁺ Molecular ion peak (protonated)

[M]⁺ Molecular ion peak

Note: The exact m/z value would correspond to the molecular weight of 4,6-diamino-2-

mercaptopyrimidine (142.18 g/mol ).

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

discussed. These methodologies would be applicable for the characterization of 4,5-Diamino-
2,6-dimercaptopyrimidine.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated

solvent (e.g., DMSO-d₆, CD₃OD) in an NMR tube.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:
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Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a

sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

A larger number of scans is typically required due to the lower natural abundance of ¹³C.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction. Chemical shifts are referenced to the

residual solvent peak or an internal standard (e.g., TMS).

3.2. Infrared (IR) Spectroscopy

Sample Preparation:

Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide

(KBr) and press into a thin, transparent pellet.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on

the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A

background spectrum of the empty sample compartment (or pure KBr pellet) is recorded and

subtracted from the sample spectrum.

Data Analysis: Identify characteristic absorption bands and assign them to specific functional

groups and vibrational modes.

3.3. Mass Spectrometry (MS)

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

ionization method.
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Electrospray Ionization (ESI): Dissolve the sample in a suitable solvent and infuse it into

the ESI source. This is a soft ionization technique suitable for polar molecules.

Electron Impact (EI): For more volatile compounds, introduce the sample into the source

where it is bombarded with high-energy electrons. This method often leads to

fragmentation.

Instrumentation: Employ a mass spectrometer (e.g., Time-of-Flight (TOF), Quadrupole, or

Orbitrap).

Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the

resulting ions.

Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze

the fragmentation pattern (in the case of EI) to gain structural information. High-resolution

mass spectrometry (HRMS) can be used to determine the elemental composition.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

novel or uncharacterized compound like 4,5-Diamino-2,6-dimercaptopyrimidine.
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Caption: A logical workflow for the synthesis, spectroscopic analysis, and structural

confirmation of a chemical compound.

Signaling Pathways and Biological Context
A thorough literature search did not reveal any specific, well-defined signaling pathways directly

modulated by 4,5-Diamino-2,6-dimercaptopyrimidine. Pyrimidine derivatives, in general, are
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known to interact with a wide range of biological targets due to their structural resemblance to

endogenous nucleobases. They are frequently investigated as potential inhibitors of kinases,

polymerases, and other enzymes involved in nucleic acid metabolism. Further biological

screening would be required to identify any specific signaling pathways associated with this

particular compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 4,5-Diamino-2,6-dimercaptopyrimidine technical grade, 90 31295-41-7 [sigmaaldrich.com]

To cite this document: BenchChem. [Spectroscopic Analysis of 4,5-Diamino-2,6-
dimercaptopyrimidine: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b189478#spectroscopic-data-nmr-ir-mass-of-4-5-
diamino-2-6-dimercaptopyrimidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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